Cas no 87219-29-2 ((S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate)

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate structure
87219-29-2 structure
商品名:(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
CAS番号:87219-29-2
MF:C12H13NO4
メガワット:235.235923528671
MDL:MFCD00216569
CID:61060
PubChem ID:24866101

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate 化学的及び物理的性質

名前と識別子

    • Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • Benzyl (S)-(?-tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-Benzyl-5-oxo-tetrahydro-furan-3-ylcarbamate
    • Carbamic acid, [(3S)-tetrahydro-5-oxo-3-furanyl]-, phenylmethyl ester (9CI)
    • (S)-(Tetrahydro-5-oxo-3-furanyl)carbamic acid phenylmethyl ester
    • (S)-3-[(benzyloxycarbonyl)amino]-g-butyrolactone
    • (S)-beta-(Carbobenzoxyamino)-gamma-butyrolactone
    • (S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
    • Benzyl (S)-(?)-tetrahydro-5-oxo-3-furanylcarbamate
    • benzyl N-[(3S)-5-oxooxolan-3-yl]carbamate
    • Cbz-S-3-Amino-γ-butyrolactone
    • (S)-β-(Benzyloxycarbonylamino)-γ-butyrolactone
    • (S)-4-(Benzyloxycarbonylamino)tetrahydrofuran-2-one
    • Benzyl (S)-Tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-4-(Carbobenzoxyamino)tetrahydrofuran-2-one
    • (S)-β-(Cbz-amino)-γ-butyrolactone
    • (S)-4-(Cbz-amino)tetrahydrofuran-2-one
    • Carbamic acid, (tetrahydro-5-oxo-3-furanyl)-, phenylmethyl ester, (S)- (ZCI)
    • Phenylmethyl N-[(3S)-tetrahydro-5-oxo-3-furanyl]carbamate (ACI)
    • (S)-3-[(Benzyloxycarbonyl)amino]-γ-butryolactone
    • benzyl(3s)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate, 97%
    • Benzyl [(3S)-5-oxooxolan-3-yl]carbamate
    • phenylmethyl [(3S)-5-oxotetrahydro-3-furanyl]carbamate
    • C2995
    • benzyl (3S)-5-oxotetrahydro-3-furanylcarbamate
    • TimTec1_001478
    • (3S)-(-)-tetrahydro-5-oxo-3-furanylcarbamic acid benzyl ester
    • NCGC00174387-01
    • AKOS015855229
    • MFCD00216569
    • AC-5675
    • 87219-29-2
    • DTXSID30351330
    • HMS3052H04
    • benzyl (3S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
    • (S)-benzyl 5-oxotetrahydrofuran-3-ylcarbamate
    • (S)-beta-(Cbz-amino)-gamma-butyrolactone
    • N-((3S)-5-oxo(3-2,3,4-trihydrofuryl))(phenylmethoxy)carboxamide
    • SMR001223775
    • Carbamic acid, [(3S)-tetrahydro-5-oxo-3-furanyl]-, phenylmethyl ester
    • Benzyl(S)-(-)-tetrahydro-5-oxo-3-furanyl-carbama
    • MLS001360530
    • (R)-benzyl 5-oxo-tetrahydrofuran-3-ylcarbamate
    • 3-(S)-((carbobenzyloxy)amino)-gamma-butyrolactone
    • Benzyl 5-oxotetrahydro-3-furanylcarbamate #
    • HMS1538D04
    • DS-1085
    • SCHEMBL78362
    • CHEMBL94403
    • CS-D0115
    • MDL: MFCD00216569
    • インチ: 1S/C12H13NO4/c14-11-6-10(8-16-11)13-12(15)17-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m0/s1
    • InChIKey: BNIBNUOPVTZWRT-JTQLQIEISA-N
    • ほほえんだ: N([C@H]1CC(=O)OC1)C(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 235.084458g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.1
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 235.084458g/mol
  • 単一同位体質量: 235.084458g/mol
  • 水素結合トポロジー分子極性表面積: 64.6Ų
  • 重原子数: 17
  • 複雑さ: 286
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 4
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.27
  • ゆうかいてん: 103.0 to 107.0 deg-C
  • ふってん: 466°C at 760 mmHg
  • フラッシュポイント: 235.7±28.4 °C
  • 屈折率: 1.561
  • PSA: 64.63000
  • LogP: 1.61920
  • ようかいせい: 未確定
  • 光学活性: [α]21/D −49°, c = 1 in acetone

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H317
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 43
  • セキュリティの説明: 36/37
  • 危険物標識: Xi
  • ちょぞうじょうけん:Sealed in dry,2-8°C

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate 税関データ

  • 税関コード:2932190090
  • 税関データ:

    中国税関コード:

    2932190090

    概要:

    2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B61920-10g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 97%
10g
¥564.0 2022-04-28
abcr
AB436188-1 g
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, 98%; .
87219-29-2 98%
1g
€51.40 2023-06-16
eNovation Chemicals LLC
D692778-10g
(S)-4-(Cbz-amino)-2-oxotetrahydrofuran
87219-29-2 98%
10g
$70 2024-07-20
eNovation Chemicals LLC
D488518-1kg
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 97%
1kg
$3250 2024-06-05
TRC
B296185-1g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2
1g
$ 190.00 2023-04-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021747-10g
(S)-4-(Cbz-amino)-2-oxotetrahydrofuran
87219-29-2 ≥98%
10g
¥250.00 2024-07-10
Ambeed
A104813-1g
(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
87219-29-2 97%
1g
$10.0 2024-04-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B61920-5g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 97%
5g
¥322.0 2022-04-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B61920-1g
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2 97%
1g
¥77.0 2022-04-28
TRC
B296185-100mg
Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
87219-29-2
100mg
$ 64.00 2023-04-18

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
リファレンス
A new entry to polyfunctionalized 4,5-trans disubstituted oxazolidin-2-ones from L-aspartic acid
Luppi, Gianluigi; et al, Synlett, 2003, (6), 797-800

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  16 h
リファレンス
Studies towards the total synthesis of batzelladine A
Elliott, Mark C.; et al, Organic & Biomolecular Chemistry, 2004, 2(14), 2003-2011

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Lithium borohydride Catalysts: Sodium borohydride
リファレンス
Development of chiral β-dicarbonyl equivalents. Enantiodivergent alkylation of aspartic acid
McGarvey, Glenn J.; et al, Tetrahedron Letters, 1983, 24(27), 2733-6

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
β-Pseudopeptide foldamers. The homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac)
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2004, 2(15), 2181-2187

ごうせいかいろ 5

はんのうじょうけん
リファレンス
L-Aspartic acid
Guevel, Alyx-Caroline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Acetic anhydride ;  1 min
1.2 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
リファレンス
Introduction of 4(S)-oxazolidineacetic acid, 2-oxo (D-oxac) motif in a polypeptide chain: synthesis and conformational analysis
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2003, 1(2), 247-250

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Glucose ,  Oxygen Catalysts: NADPH ,  Glucose dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, 30 °C
リファレンス
Baeyer-Villiger monooxygenase-catalyzed desymmetrizations of cyclobutanones. Application to the synthesis of valuable spirolactones
Rodriguez-Mata, Maria; et al, Tetrahedron, 2016, 72(46), 7268-7275

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
リファレンス
A facile synthesis of chiral N-protected β-amino alcohols
Rodriguez, Marc; et al, Tetrahedron Letters, 1991, 32(7), 923-6

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Acetic anhydride ;  1 min
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
リファレンス
β-Pseudopeptide foldamers. The homo-oligomers of (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid (D-Oxac)
Luppi, Gianluigi; et al, Organic & Biomolecular Chemistry, 2004, 2(15), 2181-2187

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Acetic anhydride Solvents: Acetic anhydride ;  1 min
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  16 h, rt
リファレンス
A new entry to polyfunctionalized 4,5-trans disubstituted oxazolidin-2-ones from L-aspartic acid
Luppi, Gianluigi; et al, Synlett, 2003, (6), 797-800

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Biphenyl Catalysts: 2,2′-Bipyridine ,  1-Methylimidazole ,  Tempo ,  Copper(1+), tetrakis(acetonitrile)-, (T-4)-, 1,1,1-trifluoromethanesulfonate (1:… Solvents: Acetonitrile ;  6 h, 22 °C
1.2 Solvents: Water ;  15 min, rt
リファレンス
Efficient and Selective Cu/Nitroxyl-Catalyzed Methods for Aerobic Oxidative Lactonization of Diols
Xie, Xiaomin; et al, Journal of the American Chemical Society, 2015, 137(11), 3767-3770

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Sodium borohydride Solvents: 1,2-Dimethoxyethane ,  Water
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene
リファレンス
A facile synthesis of chiral N-protected β-amino alcohols
Rodriguez, Marc; et al, Tetrahedron Letters, 1991, 32(7), 923-6

ごうせいかいろ 13

はんのうじょうけん
リファレンス
L-Aspartic Acid
Guevel, Alyx-Caroline, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  30 min, 0 °C
1.2 16 h, reflux
1.3 Reagents: Sodium carbonate ;  16 h, reflux
1.4 Reagents: Sodium carbonate ;  reflux → 0 °C; 2 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  16 h
リファレンス
Studies towards the total synthesis of batzelladine A
Elliott, Mark C.; et al, Organic & Biomolecular Chemistry, 2004, 2(14), 2003-2011

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  25 °C; 25 °C → 0 °C; 12 h, rt
1.2 Reagents: Citric acid Solvents: Water ;  0 °C
2.1 Reagents: Biphenyl Catalysts: 2,2′-Bipyridine ,  1-Methylimidazole ,  Tempo ,  Copper(1+), tetrakis(acetonitrile)-, (T-4)-, 1,1,1-trifluoromethanesulfonate (1:… Solvents: Acetonitrile ;  6 h, 22 °C
2.2 Solvents: Water ;  15 min, rt
リファレンス
Efficient and Selective Cu/Nitroxyl-Catalyzed Methods for Aerobic Oxidative Lactonization of Diols
Xie, Xiaomin; et al, Journal of the American Chemical Society, 2015, 137(11), 3767-3770

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Ethyl acetate
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
2.2 Reagents: Hydrochloric acid Solvents: Ethanol
リファレンス
Synthesis of cis-substituted β-lactams, potential intermediates for cis-carbapenems, from L-aspartic acid
Takahashi, Yoshio; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(7), 3020-4

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Raw materials

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate Preparation Products

(S)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate 関連文献

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:87219-29-2)Benzyl (S)-(-)-tetrahydro-5-oxo-3-furanylcarbamate
sfd12300
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ